molecular formula C8H13N3 B1328745 Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine CAS No. 1100954-16-2

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine

Cat. No.: B1328745
CAS No.: 1100954-16-2
M. Wt: 151.21 g/mol
InChI Key: TXOZZTPJCYYMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine is a chemical compound with the CAS Number 1152820-71-7 and the molecular formula C9H15N3, yielding a molecular weight of 165.24 g/mol . Its structure features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its widespread pharmacological applications . Pyrazole and its derivatives are present in numerous therapeutic agents and are investigated for diverse activities, including as anti-infective, anticancer, and anti-inflammatory agents, making them a highly valuable template in drug discovery . This specific amine reagent serves as a key synthetic intermediate or building block for researchers developing novel bioactive molecules. For instance, structurally similar cyclopropylamine compounds are explored as potent LSD1 inhibitors for epigenetic research , and pyrazole-incorporated structures are investigated as potent Discoidin Domain Receptor (DDR) inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF) . The compound must be stored according to the provided safety data sheets and is intended For Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-6-7(5-10-11)4-9-8-2-3-8/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOZZTPJCYYMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The core pyrazole scaffold is typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds (e.g., 1,3-diketones). Optimized conditions favor aprotic dipolar solvents such as DMF, NMP, or DMAc, often acidified with strong acids like HCl to enhance regioselectivity and yield. This approach is well-documented for producing 1-methyl-1H-pyrazole derivatives with high purity and efficiency.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced either by:

  • Cyclopropanation reactions of suitable pyrazole intermediates using cyclopropylating agents, or
  • Direct alkylation of amine precursors with cyclopropyl-containing reagents.

The cyclopropyl group imparts steric hindrance, which can affect reaction rates and yields, necessitating careful optimization of reaction conditions.

N-Alkylation and Amination

The final step involves N-alkylation of the pyrazole ring or amine functionalization by reacting the pyrazole intermediate with cyclopropanamine or its derivatives. This is typically performed under basic conditions (e.g., potassium carbonate in DMF) to facilitate nucleophilic substitution. Alkyl halides or amine hydrochloride salts are common alkylating agents.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Pyrazole ring formation Hydrazine + 1,3-diketone, DMF + HCl (10 N) Aprotic solvent and acid improve regioselectivity and yield
2 Cyclopropyl introduction Cyclopropylating agent or cyclopropanamine Steric hindrance requires catalyst optimization
3 N-Alkylation Cyclopropanamine or alkyl halide, K₂CO₃, DMF Basic conditions favor substitution; yields vary (ca. 18-30%)
4 Purification Column chromatography (hexane/ethyl acetate) Ensures high purity for biological testing

Research Findings and Optimization

Yield and Reaction Efficiency

  • Yields for Pd-free coupling reactions involving cyclopropyl groups are typically low (~17.9%) due to steric hindrance.
  • Microwave-assisted synthesis has been shown to improve yields by approximately 30% in analogous pyrazole syntheses by reducing reaction times and enhancing conversion rates.
  • Catalyst optimization, such as replacing copper(I) bromide with palladium catalysts, can improve regioselectivity and yield in C-N coupling steps.

Spectroscopic Characterization (Key Markers)

Technique Key Spectral Features Interpretation
¹H NMR (CDCl₃) δ 0.71–0.92 (cyclopropyl CH₂), δ 1.85 (CH) Confirms cyclopropyl group presence
δ 3.85 (methyl on pyrazole), δ 5.02 (-CH₂) Methyl and methylene protons on pyrazole ring
IR 3250 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (C=O) Amine and amide functional groups
HRMS (ESI) m/z consistent with molecular weight 151.21 Confirms molecular formula

Comparative Analysis of Preparation Methods

Aspect Traditional Synthesis Microwave-Assisted Synthesis Industrial Optimization
Reaction Time Several hours to days Minutes to hours Optimized for continuous flow
Yield ~18% (Pd-free coupling) Up to 30% increase >30% with catalyst and solvent tuning
Catalyst Cu(I) bromide, K₂CO₃ Pd/C or other palladium catalysts Advanced catalytic systems
Purification Column chromatography Same, but faster due to cleaner reactions Recrystallization and chromatography
Scalability Limited by reaction time and yield Improved scalability Industrial scale with process control

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine has been investigated for its potential as a therapeutic agent due to its biological activity. Preliminary studies suggest that it may have:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities, which could be explored further with this compound.
  • Anti-inflammatory Effects : The pyrazole ring is often associated with anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the cyclopropyl group.
  • Introduction of the pyrazole moiety through nucleophilic substitution or coupling reactions.
  • Final modifications to achieve the desired amine structure.

This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways.

Agrochemicals

Due to its potential biological activity, this compound may find applications in agrochemicals, particularly as:

  • Pesticides : Its reactivity can be tailored to develop novel pesticides that target specific pests while minimizing environmental impact.
  • Herbicides : Similar compounds have shown promise in inhibiting plant growth, suggesting potential use in herbicide formulations.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-cyclopropyl-N-(4-methylpyrazol-3-yl)methyl)-1-methylpyrazolContains a methyl-substituted pyrazoleExhibits different biological activity patterns
5-fluoro-N-(pyrazolyl)methyl)-cyclopropylamineFluorinated pyrazole derivativeEnhanced reactivity due to fluorine
3-cyclopropyl-N-(phenylmethyl)-pyrazolaminePhenyl group instead of dimethyl groupPotentially different pharmacokinetic properties

This table highlights the variations in substitution patterns that can lead to distinct chemical properties and biological activities among related compounds.

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar pyrazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The findings suggest that this compound could be evaluated for similar properties due to its structural similarities.

Case Study 2: Anti-inflammatory Potential

Research into the anti-inflammatory effects of pyrazole derivatives has shown promising results in reducing inflammation markers in vitro. Further investigation into this compound could elucidate its potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and pyrazole ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity/Properties Reference
Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine C₈H₁₃N₃ 151.21 Cyclopropylamine, methylpyrazole Bioactive intermediate
Compound 44 C₃₄H₃₂F₃N₇O ~600 Quinazoline, trifluoromethyl Kinase inhibition (NMR-confirmed)
Compound 8 C₉H₁₁N₅ 213.23 Triazolopyridazine BRD4 inhibition (IC₅₀: ~100 µM)
Click-Tambjamine 1·HCl C₁₄H₁₄ClN₃O 299.74 Triazole, cyclopropylamine Chloride anion interaction
Dicyclopropylmethyl-pyrazole derivative C₁₂H₁₉N₃ 205.30 Dual cyclopropyl groups Increased lipophilicity

Key Findings and Implications

Structural Simplicity vs. Complexity : The target compound’s minimalistic structure offers synthetic accessibility and versatility, whereas bulkier analogs (e.g., Compound 44) may exhibit higher target specificity at the cost of solubility .

Electron-Deficient Cores : Triazolopyridazine (Compound 8) and triazole (Click-Tambjamine) derivatives leverage electron-deficient cores for enhanced π-π interactions, unlike the electron-rich pyrazole in the target compound .

Lipophilicity and Solubility : Additional cyclopropyl groups (e.g., dicyclopropylmethyl analog) increase lipophilicity, which may improve blood-brain barrier penetration but complicate formulation .

Biological Activity

Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrazole ring, which is known for its ability to modulate various biological pathways. The structural formula can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclopropyl-substituted pyrazoles. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various cell lines:

Compound TypeCell LineIC50 (μM)Growth Inhibition (%)
Cyclopropyl-PyrazolesHepG2 (Liver)7354.25
HeLa (Cervical)8438.44
NCI-H23 (Lung)<10>90
HCT-15 (Colon)<10>90

These findings suggest that modifications at the pyrazole core can enhance anticancer activity while minimizing toxicity to normal cells .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μM)
Staphylococcus aureus20–40
Escherichia coli40–70
Pseudomonas aeruginosa200

The compound's efficacy against multi-drug resistant strains has been noted, indicating its potential as a lead compound for antibiotic development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit spleen tyrosine kinases (SYK), which play a crucial role in cancer progression and immune response modulation .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Studies

A notable case study involved the synthesis and evaluation of cyclopropyl-substituted pyrazoles as part of a broader effort to develop novel anticancer agents. The study demonstrated that specific substitutions could significantly enhance both potency and selectivity against cancer cells while maintaining low toxicity levels in normal fibroblasts. The lead compound from this study exhibited an IC50 value below 10 µM against multiple cancer cell lines, showcasing its potential as a therapeutic agent .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.60 ppm for pyrazole protons in ) confirm regiochemistry and cyclopropyl integration .
  • Mass Spectrometry : HRMS (e.g., m/z 215 [M+H]+ in ) verifies molecular weight and fragmentation patterns .
    Advanced Research Focus
  • X-ray Crystallography : Programs like SHELXL () resolve stereochemistry and intermolecular interactions, critical for enantiomer characterization .

What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Cyclopropyl Effects : highlights that the cyclopropyl group enhances steric bulk and electron density, improving target binding affinity compared to non-cyclopropyl analogs (e.g., 1-(1-methyl-1H-pyrazol-4-yl)methanamine) .
  • Pyrazole Substitution : Methyl groups at the 1-position () modulate lipophilicity, affecting membrane permeability .
    Methodology : Use comparative assays with analogs (e.g., phenyl vs. methyl substitutions) to quantify binding constants (Kd) via SPR or ITC.

How do enantiomeric forms of the compound affect its biological activity and interaction with targets?

Advanced Research Focus
demonstrates that (1S,4S) and (1R,4R) enantiomers exhibit distinct biological profiles. For example, COMPOUND 36 ((1R,4R)-isomer) shows unique NMR shifts (δ 8.60 vs. 8.62 ppm) and may differ in target binding kinetics .
Methodology :

  • Chiral HPLC separates enantiomers.
  • Molecular Dynamics Simulations predict differential interactions with enantiomer-sensitive targets (e.g., G-protein-coupled receptors).

What methodologies are employed to analyze the compound's interactions with biological targets like enzymes or receptors?

Q. Advanced Research Focus

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes.
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (e.g., kon/koff) for receptor-ligand pairs.
    suggests hydrophobic interactions and hydrogen bonding (e.g., pyrazole N-H with catalytic residues) drive target engagement .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line variability.
Methodology :

  • Meta-Analysis : Compare IC50 values under standardized conditions (e.g., vs. 14 for antimicrobial assays) .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cellular viability assays (MTT/XTT).

How does the presence of the cyclopropyl group influence the compound's physicochemical properties and reactivity?

Q. Basic Research Focus

  • LogP : Cyclopropyl lowers logP by ~0.5 units compared to bulkier substituents, enhancing aqueous solubility () .
  • Metabolic Stability : The cyclopropyl ring resists oxidative degradation (CYP450 enzymes), improving pharmacokinetics in preclinical models.

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification : Prep-TLC () is low-throughput; switch to flash chromatography or HPLC for multi-gram scales .
  • Continuous Flow Synthesis : suggests flow reactors improve yield (e.g., 95% EtOH at controlled residence times) .

How can computational chemistry aid in predicting the compound's behavior in biological systems?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina predicts binding poses in target active sites (e.g., kinase ATP pockets).
  • QM/MM Simulations : Analyze cyclopropyl strain and its impact on transition-state stabilization during catalysis.

What are the best practices for ensuring reproducibility in synthesis and characterization?

Q. Basic Research Focus

  • Catalyst Purity : Use freshly opened copper(I) bromide () to avoid deactivation .
  • Standardized NMR Protocols : Deuterated solvents (e.g., CDCl3) and internal standards (TMS) ensure consistent shifts .
    Advanced Tip : Share raw spectral data via repositories (e.g., Zenodo) for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.